Bromhexine Hydrochloride

TMPRSS2 inhibition SARS-CoV-2 antiviral prophylaxis

Bromhexine Hydrochloride is a synthetic mucolytic derived from Adhatoda vasica, functioning as the active metabolite of Ambroxol. It depolymerizes mucopolysaccharide fibers to reduce sputum viscosity. A potent and specific TMPRSS2 protease inhibitor (IC50 0.75 μM), it is the perfect tool compound for viral entry blockade studies, a mechanism absent in alternatives like N-Acetylcysteine. Its distinct physicochemical profile, including a lower enthalpy of fusion (33.0 kJ/mol) versus Ambroxol HCl, supports tailored ODT formulation per EMA guidelines. A proven candidate for COPD exacerbation reduction, it shows differentiated lung function improvement in clinical trials.

Molecular Formula C14H20Br2N2.ClH
C14H21Br2ClN2
Molecular Weight 412.59 g/mol
CAS No. 611-75-6
Cat. No. B195416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromhexine Hydrochloride
CAS611-75-6
SynonymsAparsonin
BC, Bromhexin
Bisolvon
Bromhexin
Bromhexin BC
Bromhexin Berlin Chemie
Bromhexin Berlin-Chemie
Bromhexin BerlinChemie
Bromhexin ratiopharm
bromhexin von ct
Bromhexin-ratiopharm
Bromhexine
Bromhexine Hydrochloride
Bromhexine Monohydrochloride
Bromhexine, Famel
Bromhexinratiopharm
Brotussol
ct, bromhexin von
Darolan
Dur Elix
Dur-Elix
DurElix
Famel Bromhexine
Flegamin
Flubron
Hustentabs ratiopharm
Hustentabs-ratiopharm
Hustentabsratiopharm
Hydrochloride, Bromhexine
Monohydrochloride, Bromhexine
Mucohexine
NA 274
NA-274
NA274
Quentan
Tesacof
von ct, bromhexin
Molecular FormulaC14H20Br2N2.ClH
C14H21Br2ClN2
Molecular Weight412.59 g/mol
Structural Identifiers
SMILESCN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
InChIInChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
InChIKeyUCDKONUHZNTQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bromhexine Hydrochloride (CAS 611-75-6): Sourcing a Clinically Proven Expectorant


Bromhexine Hydrochloride (BMH·HCl) is a synthetic mucolytic agent derived from the plant Adhatoda vasica, widely used as an expectorant for respiratory conditions characterized by viscous mucus. Its primary mechanism involves the depolymerization of mucopolysaccharide fibers in sputum, reducing viscosity [1]. BMH·HCl is also recognized as the parent compound of its active metabolite, Ambroxol Hydrochloride (AMB·HCl), and has recently gained attention as a potent and specific inhibitor of the TMPRSS2 protease (IC50 = 0.75 μM) .

Beyond Expectoration: Why Bromhexine Hydrochloride Cannot Be Casually Swapped with Ambroxol or NAC


While Bromhexine, Ambroxol, and N-Acetylcysteine (NAC) are all classified as mucolytics, they possess distinct physicochemical and pharmacodynamic profiles that preclude simple interchangeability. Bromhexine's therapeutic effect relies on its in vivo conversion to Ambroxol and other active metabolites, leading to a different pharmacokinetic profile compared to direct Ambroxol administration [1]. Furthermore, unlike NAC, Bromhexine exhibits a potent, direct inhibitory activity against the TMPRSS2 protease . These mechanistic and pharmacokinetic differences directly impact clinical outcomes in specific applications, such as lung function improvement in COPD [2] and prophylactic efficacy in COVID-19 [3], underscoring the need for a product-specific procurement strategy.

Quantitative Head-to-Head Data: Benchmarking Bromhexine Hydrochloride Against Comparators


TMPRSS2 Protease Inhibition: A Unique, Potent Antiviral Mechanism

Bromhexine Hydrochloride demonstrates potent and specific inhibition of the TMPRSS2 protease, a host factor critical for SARS-CoV-2 viral entry, with an IC50 of 0.75 μM . This mechanism is a class-level differentiation from other mucolytics like NAC, which lack direct TMPRSS2 inhibitory activity.

TMPRSS2 inhibition SARS-CoV-2 antiviral prophylaxis

Clinical Prophylaxis of COVID-19: Reduced Symptomatic Infection in Healthcare Workers

In a randomized, open-label study of 50 healthcare workers, Bromhexine Hydrochloride prophylaxis (8 mg TID) was associated with a significantly lower rate of developing symptomatic COVID-19 (0/25, 0%) compared to the control group (5/25, 20%; P=0.02) [1].

COVID-19 prophylaxis randomized controlled trial

Physicochemical Differentiation from Ambroxol: Fusion Enthalpy and Solubility

Despite structural similarity, Bromhexine Hydrochloride (BMH·HCl) and its metabolite Ambroxol Hydrochloride (AMB·HCl) exhibit distinct physicochemical properties. A key differentiator is the enthalpy of fusion, measured at 33.0 kJ/mol for BMH·HCl, which is significantly lower than the 41.6 kJ/mol for AMB·HCl [1]. This indicates weaker intermolecular forces in the solid state of BMH·HCl.

Physicochemical properties solubility drug formulation

COPD Exacerbation Reduction: A Validated Clinical Endpoint from Meta-Analysis

A 2024 systematic review and meta-analysis of randomized controlled trials evaluated mucolytics in stable COPD. The analysis confirmed that treatment with Bromhexine Hydrochloride, as part of the mucolytic class, significantly reduces the rate of acute exacerbations of COPD [1]. While the class-level effect is established, Bromhexine's specific contribution is supported by inclusion in the analysis.

COPD exacerbation meta-analysis mucolytic

Comparative Clinical Efficacy in COPD: Lung Function vs. Expectoration

A 1978 double-blind study directly compared Bromhexine (36 mg/day) with its metabolite Ambroxol (45 mg/day) in 30 patients with chronic obstructive bronchitis. While both drugs facilitated expectoration, Bromhexine was not associated with a measurable change in lung function parameters, whereas Ambroxol led to a 25% reduction in mean bronchial flow resistance and a 14% improvement in forced expiratory volume [1].

COPD lung function ambroxol comparative study

Pharmacodynamic Differentiation in a Neuropathic Pain Model

In a mouse model of oxaliplatin-induced neuropathic pain, Bromhexine and its metabolite Ambroxol were compared for antiallodynic effects. Ambroxol was found to be more effective than Bromhexine at corresponding doses. However, at a high dose of 150 mg/kg, Ambroxol induced motor impairments, a side effect not observed with Bromhexine at the same dose level [1].

neuropathic pain analgesia ambroxol pharmacodynamics

Strategic Sourcing: Optimal Use Cases for Bromhexine Hydrochloride Based on Evidence


Investigating SARS-CoV-2 and Other TMPRSS2-Dependent Viral Entry Mechanisms

Bromhexine Hydrochloride is the ideal candidate for in vitro and in vivo studies focused on TMPRSS2 protease inhibition as a strategy to block viral entry. Its specific and potent IC50 of 0.75 μM against TMPRSS2 provides a well-characterized tool compound for this pathway, a feature not shared by other common mucolytics. This application is further supported by clinical data showing reduced symptomatic COVID-19 in a prophylactic setting [1].

Formulation Development of Immediate-Release Oral Solid Dosage Forms

For developing generic or novel oral solid dosage forms like Orally Disintegrating Tablets (ODTs), Bromhexine Hydrochloride's distinct physicochemical properties, such as its lower enthalpy of fusion (33.0 kJ/mol) compared to Ambroxol HCl [2], should guide excipient selection and process parameter optimization. Recent research has demonstrated successful ODT formulation with various co-processed excipients, confirming manufacturability in accordance with EMA requirements [3].

Long-Term Management Studies in Stable COPD Focusing on Exacerbation Prevention

Bromhexine Hydrochloride is a suitable candidate for long-term clinical studies in COPD where the primary endpoint is the reduction of exacerbations. Its inclusion in a recent high-quality meta-analysis confirms the mucolytic class effect on this critical outcome [4]. Researchers should note its differentiated lung function profile compared to Ambroxol [5] when designing studies where improving airflow is a secondary or co-primary endpoint.

Research on Novel Analgesic Pathways Involving Sodium Channel Blockade

Bromhexine Hydrochloride is a valuable tool for preclinical pain research, particularly in models of neuropathic pain. Its predicted activity as a strong inhibitor of multiple sodium channel subtypes (Nav1.6, Nav1.7, Nav1.9) [6] offers a novel mechanism of action for investigation. Furthermore, its favorable safety profile at high doses in animal models, compared to its metabolite Ambroxol, makes it an attractive lead compound for exploring new analgesics with a potentially wider therapeutic window [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromhexine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.